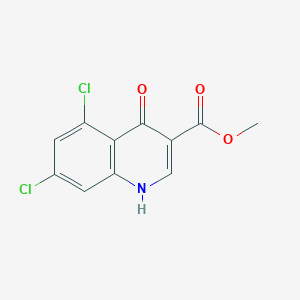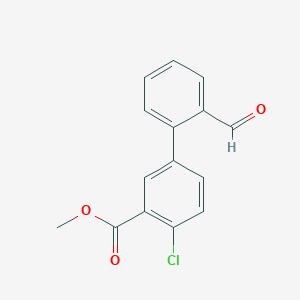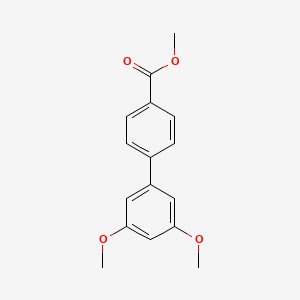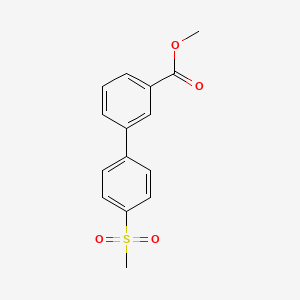![molecular formula C23H42N2O6 B7960671 dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7960671.png)
dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves the reaction of dicyclohexylamine with 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
DCC: Used as a coupling agent in esterification reactions.
DMAP: Acts as a catalyst in esterification.
TFA: Used for the removal of the Boc protecting group.
Major Products Formed
Esters: Formed through esterification reactions.
Free Amines: Obtained after the removal of the Boc group.
Scientific Research Applications
Dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the synthesis of peptides and amino acid derivatives. The compound’s stability and ease of deprotection make it an ideal intermediate in the preparation of complex molecules for pharmaceutical and biochemical applications .
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. This selective deprotection allows for the sequential synthesis of peptides and other complex molecules. The molecular targets and pathways involved are typically related to the specific synthetic route being employed.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
N-Boc-amino acids: Commonly used intermediates in peptide synthesis.
tert-Butyl esters: Widely used in organic synthesis for their stability and ease of removal.
Uniqueness
Dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is unique due to its specific structure, which combines the Boc protecting group with a dicyclohexylamine moiety. This combination provides enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h11-13H,1-10H2;7H,6H2,1-5H3,(H,12,15)/t;7-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRGEQVSXVSQJ-ZLTKDMPESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960598.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate](/img/structure/B7960602.png)

![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7960615.png)
![methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7960624.png)
![triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate](/img/structure/B7960628.png)

![methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate](/img/structure/B7960649.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate](/img/structure/B7960663.png)

![Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate](/img/structure/B7960690.png)
![Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7960695.png)
![Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate](/img/structure/B7960700.png)
